Einecs 215-055-8
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Overview
Description
Einecs 215-055-8, also known as formaldehyde, is a simple aldehyde with the chemical formula CH₂O. It is a colorless, pungent-smelling gas that is highly reactive and soluble in water. Formaldehyde is widely used in various industrial applications due to its versatility and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Formaldehyde is primarily produced by the catalytic oxidation of methanol. The most common method involves the use of a silver or iron-molybdenum catalyst at high temperatures (around 600-700°C). The reaction can be represented as follows:
2CH3OH+O2→2CH2O+2H2O
Industrial Production Methods
In industrial settings, formaldehyde is produced using the Formox process, which involves the catalytic oxidation of methanol in the presence of a metal oxide catalyst. The process is highly efficient and yields a high concentration of formaldehyde.
Chemical Reactions Analysis
Types of Reactions
Formaldehyde undergoes various chemical reactions, including:
Oxidation: Formaldehyde can be oxidized to formic acid using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: It can be reduced to methanol using reducing agents like sodium borohydride.
Substitution: Formaldehyde can undergo nucleophilic substitution reactions, forming compounds such as dimethyl ether.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Acidic or basic conditions, catalysts like sulfuric acid.
Major Products
Oxidation: Formic acid.
Reduction: Methanol.
Substitution: Dimethyl ether, various formaldehyde derivatives.
Scientific Research Applications
Formaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the production of resins and plastics.
Biology: Employed as a fixative for preserving biological specimens and tissues.
Medicine: Utilized in the production of vaccines and disinfectants.
Industry: Integral in the manufacture of building materials, textiles, and adhesives.
Mechanism of Action
Formaldehyde exerts its effects through its high reactivity with nucleophiles, such as amino and sulfhydryl groups in proteins and nucleic acids. This reactivity leads to the formation of cross-links, which can stabilize or inactivate biological molecules. The primary molecular targets include proteins, DNA, and RNA, affecting various cellular pathways and functions.
Comparison with Similar Compounds
Formaldehyde is often compared with other aldehydes and carbonyl-containing compounds:
Acetaldehyde (CH₃CHO): Less reactive than formaldehyde, used in the production of acetic acid and perfumes.
Glutaraldehyde (C₅H₈O₂): More reactive, used as a disinfectant and fixative in electron microscopy.
Acrolein (CH₂CHCHO): Highly reactive, used as a biocide and in the production of acrylic acid.
Formaldehyde’s unique combination of high reactivity and versatility makes it a valuable compound in various fields, distinguishing it from other similar compounds.
Properties
IUPAC Name |
cyclopenta-1,3-diene;osmium(2+) |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H5.Os/c2*1-2-4-5-3-1;/h2*1-5H;/q2*-1;+2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMYKEUKAFJLONI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Os+2] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Os |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1273-81-0 |
Source
|
Record name | Osmocene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1273-81-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Osmocene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001273810 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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